5-Trifluoromethylsulfanyl-nicotinic acid
Overview
Description
5-Trifluoromethylsulfanyl-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a trifluoromethylsulfanyl group attached to the nicotinic acid structure
Mechanism of Action
Target of Action
The primary target of 5-Trifluoromethylsulfanyl-nicotinic acid, also known as 5-((Trifluoromethyl)thio)nicotinic acid, is likely to be similar to that of nicotinic acid (NA), a form of vitamin B3 . NA acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .
Mode of Action
It’s likely that this compound, like na, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by NA. NA is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox metabolism . The conversion of dietary NA to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
For instance, NA is known to have a high bioavailability and is rapidly absorbed from the gastrointestinal tract .
Result of Action
It’s likely that the compound, like na, would have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suboptimal levels of NA were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Similarly, the action of this compound might be influenced by its concentration and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylsulfanyl-nicotinic acid can be achieved through several methods. One common approach involves the trifluoromethylthiolation of nicotinic acid derivatives. This process typically uses reagents such as trifluoromethylthiolating agents and appropriate catalysts under controlled conditions. For example, the reaction of nicotinic acid with trifluoromethylthiolating agents like N-trifluoromethylthio-succinimide (N-TFMS) in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing nicotinic acid with trifluoromethylthiolating agents in a suitable solvent.
Catalysis: Adding catalysts to enhance the reaction rate and selectivity.
Purification: Isolating the product through techniques like crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with modified functional groups.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
5-Trifluoromethylsulfanyl-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-nicotinic acid: Similar structure but lacks the sulfanyl group.
Trifluoromethylsulfanyl-benzene: Contains the trifluoromethylsulfanyl group but attached to a benzene ring instead of nicotinic acid.
Uniqueness
5-Trifluoromethylsulfanyl-nicotinic acid is unique due to the presence of both the trifluoromethylsulfanyl group and the nicotinic acid structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, making it valuable for various applications.
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFYDUVQBOFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1SC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225589 | |
Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-63-8 | |
Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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